N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine
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Overview
Description
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine is a complex organic compound featuring an isoxazole ring, a biphenyl moiety, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized from 3,5-dimethyl-4-nitroisoxazole through a series of reactions involving salicyl aldehydes, ethyl bromo acetate, and triethylamine.
Vinylation: The vinyl group is introduced via a reaction with appropriate vinylating agents under controlled conditions.
Coupling with Biphenyl: The final step involves coupling the isoxazole-vinyl intermediate with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The vinyl group can be hydrogenated to form an ethyl group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an ethyl-substituted isoxazole.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anti-inflammatory, and analgesic agent.
Materials Science: Use in the development of novel materials with specific electronic properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and pain receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: A precursor in the synthesis of the target compound.
2-Methyl-4-nitroimidazole: Another nitro-containing heterocycle with similar biological activities.
Isoxazolo[4,5-b]azepine: A related compound with antimicrobial and anti-inflammatory properties.
Uniqueness
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine is unique due to its combination of an isoxazole ring, a vinyl group, and a biphenyl moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-18(21(22)23)17(24-20-13)11-12-19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYMYJLVQSSFU-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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